molecular formula C10H12N4 B1324921 (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide CAS No. 952183-04-9

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide

Cat. No. B1324921
CAS RN: 952183-04-9
M. Wt: 188.23 g/mol
InChI Key: IKHIJBBLEIEYOW-UHFFFAOYSA-N
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Description

“(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide” is a chemical compound. It has been mentioned in the context of novel N-hydroxypropenamides bearing indazole moieties as potent HDAC inhibitors and anticancer agents .


Molecular Structure Analysis

Indazole is a heterocyclic aromatic organic compound. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Indazole-containing compounds have been synthesized and evaluated as potent HDAC inhibitors and anticancer agents . The synthesized compounds showed 2- to 30-fold more potent inhibitory activity against HDAC6 in comparison to that of a mixture of HDAC isoforms .

Scientific Research Applications

Pharmacological Significance of Indazole Scaffold

Indazole derivatives, characterized by a pyrazole ring fused with a benzene ring, are significant in pharmacology due to their wide range of biological activities. Research spanning from 2013 to 2017 has highlighted the therapeutic potential of indazole-based compounds, particularly in anticancer and anti-inflammatory treatments. These derivatives have shown promise in disorders involving protein kinases and neurodegeneration, suggesting a broad pharmacological importance of the indazole scaffold. The defined mechanisms of action of these compounds pave the way for new molecules with therapeutic properties (Denya, Malan, & Joubert, 2018).

Heterocyclic N-oxide Derivatives and Their Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from indazole, are well-documented due to their versatility as synthetic intermediates and their biological significance. These compounds have been utilized in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, demonstrating their crucial role in organic synthesis and medicinal applications. The heterocyclic N-oxide motif, particularly from indazole derivatives, has been employed in advanced chemistry and drug development investigations, highlighting their potential in medical applications (Li et al., 2019).

Indoles and Indazoles in Medicine

Indoles and indazoles have a rich history in organic chemistry and continue to attract significant attention due to their diverse medicinal applications. Derivatives of these heterocycles have been found to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. This diversity underscores the potential of indazole derivatives in developing new therapeutic agents that address various health conditions (Ali, Dar, Pradhan, & Farooqui, 2013).

Indazole-based Antineoplastic Agents

Lonidamine, an indazole-3-carboxylic acid derivative, exemplifies the unique mechanism of action of indazole-based compounds in cancer treatment. It inhibits aerobic glycolysis and lactate transport in neoplastic cells without affecting cellular nucleic acids or protein synthesis. This mechanism, along with its ability to modify membrane permeability, enhances the efficacy of standard chemotherapy, particularly in treating solid tumors. This synergy suggests the potential of indazole derivatives in developing novel anticancer therapies (Di Cosimo et al., 2003).

Future Directions

The future directions for “(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide” and related compounds involve further drug discovery analysis . They are promising candidates due to their high absorption ability, low metabolic activity, and low toxicity .

properties

IUPAC Name

N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14(2)7-11-9-3-4-10-8(5-9)6-12-13-10/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHIJBBLEIEYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247363
Record name N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide

CAS RN

952183-04-9
Record name N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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